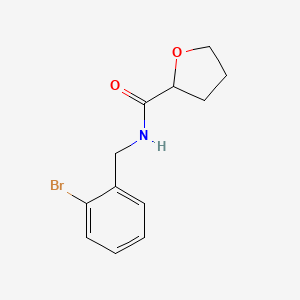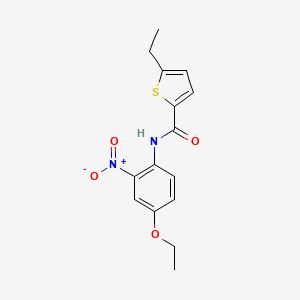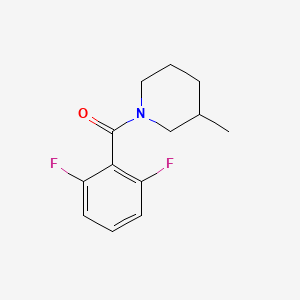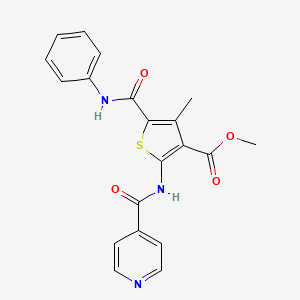
N-(2-bromobenzyl)tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-(2-bromobenzyl)tetrahydro-2-furancarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BBTFC and is a member of the tetrahydrofuran family. BBTFC has been shown to have promising properties for use in the field of medicinal chemistry due to its unique structure and mechanism of action.
Mécanisme D'action
The mechanism of action of BBTFC is not fully understood. However, it is believed to function as an inhibitor of certain enzymes involved in various cellular processes. BBTFC has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in gene expression and regulation. Additionally, BBTFC has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
BBTFC has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, BBTFC has been shown to have anti-inflammatory properties. Additionally, BBTFC has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BBTFC is its unique structure, which makes it a promising candidate for use in medicinal chemistry. Additionally, BBTFC has been shown to have low toxicity, which makes it a safe compound to work with in the laboratory. However, one limitation of BBTFC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on BBTFC. One area of interest is in the development of new synthetic methods for the production of BBTFC. Additionally, further studies are needed to fully understand the mechanism of action of BBTFC and its potential applications in the treatment of various diseases. Finally, studies are needed to explore the potential use of BBTFC as a diagnostic tool for the detection of certain diseases.
Applications De Recherche Scientifique
BBTFC has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry. BBTFC has been shown to have promising properties for use in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, BBTFC has been studied for its potential use as a diagnostic tool for the detection of certain diseases.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-2-1-4-9(10)8-14-12(15)11-6-3-7-16-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSSNUUGPGPWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(tetrahydro-2-furanyl)ethyl]nicotinamide](/img/structure/B4182881.png)
![2,2-dichloro-1-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B4182883.png)
![N-cyclopropyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4182884.png)
![methyl 4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4182890.png)
![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]nicotinamide](/img/structure/B4182895.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4182918.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4182937.png)
![4-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4182939.png)

![3-{[(2-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4182942.png)

![2,6-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4182960.png)